(1S)-1-(1H-imidazol-2-yl)-2-methylpropan-1-amine, also known as an imidazole derivative, is a compound of significant interest in various fields such as medicinal chemistry, biological research, and organic synthesis. Its molecular formula is with a molecular weight of approximately 139.20 g/mol. The compound features an imidazole ring, which is a versatile moiety known for its ability to interact with metal ions and proteins, making it valuable in drug design and development.
This compound can be classified under the category of amines due to the presence of the amine functional group. It is derived from the reaction between an imidazole derivative and a suitable amine precursor, typically involving (S)-2-methylpropan-1-amine as a starting material. The compound has been studied extensively for its potential biological activities and applications in various scientific fields.
The synthesis of (1S)-1-(1H-imidazol-2-yl)-2-methylpropan-1-amine generally involves several methods:
The reaction conditions are critical for optimizing yield and purity, often involving temperature control and specific solvent choices. The purification process may include recrystallization or chromatography to isolate the desired compound effectively.
The molecular structure of (1S)-1-(1H-imidazol-2-yl)-2-methylpropan-1-amine can be represented using various notations:
Property | Value |
---|---|
Molecular Formula | C7H13N3 |
Molecular Weight | 139.20 g/mol |
IUPAC Name | (1S)-1-(1H-imidazol-2-yl)-2-methylpropan-1-amine |
InChI | InChI=1S/C7H13N3/c1-5(2)6(8)7-9-3-4-10-7/h3-6H,8H2,1-2H3,(H,9,10)/t6-/m0/s1 |
InChI Key | WBNFIORQLJOELA-LURJTMIESA-N |
Isomeric SMILES | CC(C)C@@HN |
Canonical SMILES | CC(C)C(C1=NC=CN1)N |
The structure features a chiral center at the carbon adjacent to the amine group, contributing to its stereochemistry.
(1S)-1-(1H-imidazol-2-yl)-2-methylpropan-1-amine can undergo several chemical transformations:
The specific reagents and conditions used in these reactions significantly affect the yield and nature of the products formed. For example, oxidation reactions often require careful control of temperature and concentration to prevent overoxidation.
The mechanism of action for (1S)-1-(1H-imidazol-2-yl)-2-methylpropan-1-amine primarily involves its interactions with biological targets such as enzymes and receptors:
This compound has been studied for its potential role in enzyme inhibition and receptor binding studies, highlighting its relevance in drug development .
The compound possesses characteristic physical properties that include:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not well-defined due to solubility |
Boiling Point | Not specified |
Solubility | Soluble in polar solvents like water |
These properties are crucial for understanding how the compound behaves under various conditions and its suitability for different applications .
(1S)-1-(1H-imidazol-2-yl)-2-methylpropan-1-amine has several notable applications:
This compound's versatility makes it an important subject of study across multiple scientific disciplines, contributing to advancements in both research and practical applications.
The strategic incorporation of chiral centers into imidazole scaffolds represents a paradigm shift in medicinal chemistry, driven by the need for target selectivity and metabolic stability. Early imidazole drugs like ketoconazole (antifungal) and cimetidine (H₂ antagonist) possessed achiral structures but exhibited off-target effects and metabolic limitations [5] [8]. The 1990s witnessed a surge in stereoselective synthesis techniques enabling precise chiral imidazole amine development. Key milestones include:
Table 1: Evolution of Chiral Imidazole Derivatives in Drug Discovery
Time Period | Synthetic Advancements | Representative Compounds | Therapeutic Impact |
---|---|---|---|
1980-1990 | Resolution of racemates | Early histamine H₃ antagonists | Proof-of-concept for stereospecific GPCR modulation |
1990-2000 | Asymmetric catalysis (e.g., Jacobsen) | Chiral kinase inhibitors | 10-100x improved IC₅₀ vs. racemates |
2000-2010 | Enantioselective organocatalysis | Telaprevir (HCV protease inhib.) | First chiral imidazole-based antiviral |
2010-Present | Chiral pool synthesis from amino acids | (1S)-imidazole amines | Optimized DMPK properties & CNS penetration |
The (1S)-1-(1H-imidazol-2-yl)-2-methylpropan-1-amine scaffold exemplifies modern chiral pool approaches, utilizing L-valine derivatives to install the (S)-configured stereocenter adjacent to the imidazole ring. This configuration enables three-dimensional complementarity with target proteins inaccessible to flat heterocycles, as demonstrated in Banyu Pharmaceuticals' CDK4 inhibitor program where chiral imidazoles achieved >50-fold selectivity over CDK2 [3]. Computational analyses reveal chiral imidazole amines occupy 38% of the "Efficient Chiral Space" (MW < 400, logP < 4), outperforming piperidine (22%) and azetidine (17%) analogs [5].
The (S)-stereochemistry at the C1 position of 1-(1H-imidazol-2-yl)propan-1-amines confers distinct pharmacodynamic advantages through conformational restraint and hydrogen bonding optimization. X-ray crystallography of histone demethylase JMJD2A complexes demonstrates the (S)-isomer forms a bidentate salt bridge with Asp135 and His138 via the protonated amine, while the (R)-enantiomer exhibits suboptimal geometry with 4.2Å distance to His138 [1].
Biological evaluations consistently reveal stereoselective potency:
Table 2: Stereochemical Influence on Pharmacokinetic Parameters
Parameter | (1S)-Isomer | (1R)-Isomer | Racemate |
---|---|---|---|
Plasma t₁/₂ (rat) | 2.8 ± 0.3 h | 1.2 ± 0.2 h | 1.9 ± 0.4 h |
Vdₛₛ (L/kg) | 1.05 ± 0.11 | 2.30 ± 0.34 | 1.72 ± 0.28 |
BBB Permeability (PS) | 12.4 × 10⁻⁶ cm/s | 8.1 × 10⁻⁶ cm/s | 9.8 × 10⁻⁶ cm/s |
% Renal Excretion | 18% | 42% | 31% |
The enhanced CNS penetration of the (S)-configuration correlates with reduced P-glycoprotein efflux (efflux ratio = 1.8 vs. 4.7 for (R)-isomer), attributable to optimal molecular dipole alignment (3.61D) that masks hydrogen bond donor capacity [1] [8]. Molecular dynamics simulations show the (S)-amine adopts a "folded conformation" where the isopropyl group shields the amine lone pair, reducing solvent exposure and first-pass metabolism by 60% compared to (R)-analogs [5].
The regioisomeric distinction between 2-yl and 1-yl imidazole substitution profoundly impacts electronic distribution, metal coordination, and biological target engagement. Imidazole-2-yl derivatives exhibit tautomeric stabilization (ΔG = -2.3 kcal/mol for N1-H vs. N3-H) that enforces a bidentate coordination geometry ideal for metalloenzyme inhibition:
Table 3: Biophysical Properties of Imidazole Regioisomers
Property | Imidazole-2-yl Derivatives | Imidazole-1-yl Derivatives |
---|---|---|
pKₐ (imidazole NH) | 14.4 ± 0.2 | Not applicable (alkylated N) |
LogD₇.₄ | 0.85 ± 0.15 | 1.92 ± 0.20 |
H-bond Acceptor Count | 2 | 3 |
Dipole Moment (gas) | 4.8 D | 3.2 D |
Zn²⁺ Binding Constant | 2.1 × 10⁷ M⁻¹ | 4.3 × 10⁴ M⁻¹ |
Pharmacologically, the 2-yl substitution in compounds like (1S)-1-(1H-imidazol-2-yl)-2-methylpropan-1-amine enables dual mechanisms:
Conversely, 1-yl substituted analogs (e.g., omeprazole derivatives) function primarily as prodrugs requiring acid-catalyzed rearrangement. In kinase inhibition assays, 2-yl derivatives show 5-20x superior potency against FAK (focal adhesion kinase) due to conserved water displacement in the ATP pocket, as visualized in U87-MG glioblastoma complexes (PDB 4QXJ) [4] [8]. Supramolecular studies confirm imidazole-2-yl forms stable co-crystals with β-cyclodextrin (Kₐ = 890 M⁻¹) versus 1-yl analogs (Kₐ = 220 M⁻¹), enhancing formulation potential [4].
Comprehensive Compound List
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6